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Compound of Interest

Compound Name: Methyl 6-chloro-5-methylpicolinate

Cat. No.: B182450 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Methyl 6-chloro-5-methylpicolinate, a compound of interest in medicinal chemistry and

drug development. Due to the limited availability of published experimental data for this specific

molecule, this document presents predicted spectroscopic values derived from the analysis of

closely related analogs and foundational spectroscopic principles. This guide also outlines

detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and

characterization of this and similar organic compounds.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for Methyl 6-chloro-5-
methylpicolinate. These predictions are based on data from analogous compounds such as

Methyl 6-chloropicolinate and Ethyl 6-chloro-5-methylpicolinate.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8-8.0 d 1H H-4

~7.4-7.6 d 1H H-3

~3.9 s 3H O-CH₃

~2.4 s 3H Ar-CH₃

Note: The aromatic protons (H-3 and H-4) are expected to appear as doublets due to coupling

with each other.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~165 C=O

~158 C-6

~148 C-2

~140 C-4

~135 C-5

~125 C-3

~53 O-CH₃

~18 Ar-CH₃

Table 3: Predicted IR Absorption Data (ATR)
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-3100 Medium C-H stretch (aromatic)

~2950-3000 Medium C-H stretch (aliphatic)

~1720-1740 Strong C=O stretch (ester)

~1570-1590 Medium C=C stretch (aromatic)

~1430-1470 Medium C-H bend (aliphatic)

~1250-1300 Strong C-O stretch (ester)

~1100-1150 Medium C-Cl stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

185/187 High
[M]⁺ (Molecular ion, ~3:1 ratio

due to ³⁵Cl/³⁷Cl)

154/156 Medium [M - OCH₃]⁺

126/128 Medium [M - COOCH₃]⁺

113 Low [M - Cl - OCH₃]⁺

Experimental Protocols
The following are generalized, yet detailed, protocols for obtaining the spectroscopic data

presented above. These methodologies are standard for the analysis of small organic

molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.
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Sample Preparation:

Weigh approximately 5-10 mg of high-purity Methyl 6-chloro-5-methylpicolinate.

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing

0.03% v/v tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Spectral Width: -2 to 12 ppm.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-32.

Temperature: 298 K.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

Spectral Width: 0 to 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Temperature: 298 K.

Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale to the TMS signal (0.00 ppm for ¹H and ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent

such as isopropanol and allowing it to dry completely.

Place a small amount of the solid Methyl 6-chloro-5-methylpicolinate sample directly onto

the ATR crystal.

Apply pressure using the instrument's clamp to ensure good contact between the sample

and the crystal.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

prior to the sample scan.
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Data Processing:

The instrument software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Identify and label the significant absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source coupled to a

quadrupole or time-of-flight (TOF) mass analyzer.

Sample Preparation:

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or

dichloromethane) to a concentration of approximately 1 mg/mL.

If using a direct insertion probe, a small amount of the solid sample can be placed in a

capillary tube.

Data Acquisition:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Scan Range: m/z 40-500.

Source Temperature: 200-250 °C.

Data Processing:

Identify the molecular ion peak ([M]⁺). The characteristic isotopic pattern for a chlorine-

containing compound (~3:1 ratio for [M]⁺ and [M+2]⁺) should be observed.

Analyze the fragmentation pattern to identify characteristic fragment ions.
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Compare the observed spectrum with theoretical fragmentation patterns to confirm the

structure.

Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like Methyl 6-chloro-5-methylpicolinate.
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Caption: Workflow for the spectroscopic analysis of Methyl 6-chloro-5-methylpicolinate.

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 6-chloro-5-
methylpicolinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b182450#spectroscopic-data-of-methyl-6-chloro-5-
methylpicolinate-nmr-ir-ms]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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